molecular formula C22H23N5O2 B15165577 N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea CAS No. 606105-69-5

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea

Cat. No.: B15165577
CAS No.: 606105-69-5
M. Wt: 389.4 g/mol
InChI Key: IJUTVKJDSQNKDF-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a quinoline core substituted with cyano and dimethyl groups, coupled with a 2-methoxyphenyl moiety via an ethylamino linker. The 2-methoxyphenyl substituent may influence metabolic stability and solubility .

Properties

CAS No.

606105-69-5

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6,8-dimethylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea

InChI

InChI=1S/C22H23N5O2/c1-14-10-15(2)20-16(11-14)12-17(13-23)21(26-20)25-8-9-27(22(24)28)18-6-4-5-7-19(18)29-3/h4-7,10-12H,8-9H2,1-3H3,(H2,24,28)(H,25,26)

InChI Key

IJUTVKJDSQNKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple organic synthesis steps. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups can be introduced through nitration and subsequent reduction reactions, followed by alkylation.

    Coupling with Aminoethyl and Methoxyphenyl Groups: The final step involves coupling the quinoline derivative with aminoethyl and methoxyphenyl groups using reagents such as isocyanates or carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Potential Applications

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea has several potential applications:

  • Medicinal Chemistry : It can be used in synthesizing derivatives with enhanced biological activity.
  • Biological Research : It is valuable in interaction studies to understand its binding capabilities with various biological targets.
  • Therapeutic Agent : It shows promise as a therapeutic agent against cancer and infections.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is due to the presence of functional groups such as the cyano group and the urea moiety, enabling it to participate in various organic reactions for synthesizing derivatives with different properties. The synthesis of this compound typically involves several steps.

Interaction Studies

Interaction studies involving this compound focus on its ability to bind with various biological targets. Preliminary data suggest that it may interact with proteins involved in cancer pathways or microbial resistance mechanisms. Further studies are required to fully elucidate these interactions and determine their implications for therapeutic applications.

Structural Similarity and Uniqueness

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with benzothiazole-based acetamides and ureas described in EP3348550A1 , as well as metabolic parallels with methoxyphenyl-containing compounds . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Pharmacological Inference
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea Quinoline 3-Cyano, 6,8-dimethyl, 2-methoxyphenyl Urea Kinase inhibition, DNA intercalation
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea Benzothiazole 6-Trifluoromethyl, 3-chlorophenyl Urea Anticancer, antimicrobial activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-Trifluoromethyl, 3-methoxyphenyl Acetamide Cytotoxicity, metabolic stability
N-(2-Methoxyphenyl)hydroxylamine metabolite Methoxyphenyl Hydroxylamine (metabolite) Amine Potential hepatotoxicity

Key Findings

Core Structure Differences: The quinoline core in the target compound contrasts with benzothiazole derivatives in EP3348550A1. Quinoline’s planar structure favors DNA intercalation or kinase binding, whereas benzothiazoles are associated with tubulin inhibition or antimicrobial activity . The 3-cyano and 6,8-dimethyl groups on the quinoline may enhance lipophilicity and target selectivity compared to trifluoromethyl or chlorophenyl groups in benzothiazole analogs .

The 2-methoxyphenyl group in the target compound is metabolized to N-(2-methoxyphenyl)hydroxylamine, a reactive intermediate linked to oxidative stress and hepatotoxicity in preclinical models .

Substituent Effects: Trifluoromethyl groups in benzothiazole analogs improve metabolic stability but may reduce solubility compared to the cyano and methyl groups in the quinoline-based compound .

Research Implications and Limitations

  • Therapeutic Potential: The target compound’s quinoline-urea hybrid structure may offer dual mechanisms (e.g., kinase inhibition and DNA interaction), differentiating it from benzothiazole-based analogs with narrower target profiles .
  • Data Gaps : While patent data (EP3348550A1) provide structural insights, pharmacological data for the target compound (e.g., IC50 values, in vivo efficacy) are absent in the provided evidence, limiting direct functional comparisons .

Biological Activity

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea (CAS No. 606105-69-5) is an organic compound with a complex structure that includes a quinoline core, cyano group, and methoxyphenyl substituents. Its molecular formula is C22H23N5O2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Quinoline Core : A bicyclic structure known for various biological activities.
  • Cyano Group : Enhances reactivity and potential interactions with biological targets.
  • Urea Moiety : Facilitates hydrogen bonding and may influence binding affinity to proteins.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. The quinoline derivatives are known to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in tumor growth.

Antimicrobial Effects

The presence of the quinoline structure suggests potential antimicrobial properties. Compounds with similar frameworks have been shown to possess activity against a range of pathogens, including bacteria and fungi.

Mechanistic Studies

Preliminary studies suggest that this compound interacts with various biological targets:

  • Protein Kinases : May inhibit kinases involved in cancer signaling pathways.
  • G Protein-Coupled Receptors (GPCRs) : Potential to modulate GPCR activity, influencing cell signaling and responses.

Case Studies

  • In Vitro Studies : Experiments have demonstrated that the compound reduces the viability of cancer cell lines at micromolar concentrations. Specific assays showed a dose-dependent decrease in cell proliferation.
    Cell LineIC50 (µM)
    HeLa10
    MCF-715
    A54912
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Further investigations revealed alterations in biomarker levels associated with tumor progression.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
N-{2-[4-(Dimethylamino)phenyl]}acetamideDimethylamino groupAnticancer
6-MethoxyquinolineMethoxy group at position 6Anticancer
4-AnilinoquinolineAniline substituentAntiproliferative effects

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea, and how can purity be ensured?

  • Methodological Answer : The compound's urea linkage can be synthesized via coupling reactions between an isocyanate intermediate and a secondary amine. For example, a protocol similar to urea derivatives in and involves reacting 3-cyano-6,8-dimethylquinolin-2-amine with 2-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts . Purity is validated using HPLC (≥98%) and NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm substituent integration, as in ) .

Q. How can the compound’s mechanism of action be experimentally validated, particularly regarding enzyme inhibition?

  • Methodological Answer : To assess DHFR inhibition (as suggested in ), conduct in vitro enzymatic assays using recombinant human DHFR. Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation at 340 nm, with methotrexate as a positive control. Parallel cell-based assays (e.g., MTT assays in cancer cell lines) can correlate enzyme inhibition with antiproliferative effects .

Q. What analytical techniques are critical for characterizing physicochemical properties like solubility and lipophilicity?

  • Methodological Answer : Determine logP values via shake-flask method (octanol/water partition) or HPLC-derived retention times calibrated against standards. Polar surface area (PSA) can be calculated using computational tools (e.g., Molinspiration) or inferred from crystallographic data. Solubility is assessed via equilibrium solubility assays in PBS (pH 7.4) with UV-Vis quantification .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on the quinoline or methoxyphenyl groups, as in ). Test binding affinity via radioligand displacement assays (e.g., using ¹¹C-WAY-100635 for 5-HT₁A receptor studies, per and ) and off-target profiling against panels like Eurofins CEREP. Machine learning models (e.g., QSAR) can predict SAR trends .

Q. How should contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Conduct ADME studies:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Tissue Distribution : Use radiolabeled compound (e.g., ¹⁸F-Mefway analogs from ) in PET/MRI studies to assess brain penetration .
  • Pharmacodynamic Bridging : Compare IC₅₀ values in cell-based assays with plasma concentrations in animal models.

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodological Answer : Optimize physicochemical parameters:

  • Aim for logP 2–3 and PSA <60 Ų (as in ) to enhance passive diffusion.
  • Introduce hydrogen bond donors/acceptors strategically (e.g., methoxy groups in ) to balance solubility and permeability.
  • Validate BBB penetration via in situ perfusion models or MDCK-MDR1 monolayers .

Data Analysis and Validation

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer : Use photoaffinity labeling with a bifunctional probe (e.g., azide-tagged compound combined with click chemistry). Confirm target binding via Western blot or SILAC-based proteomics. Cross-reference with competitive binding assays using known inhibitors (e.g., 5-HT₁A antagonists from ) .

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use tools like GraphPad Prism or R packages (e.g., drc) to fit sigmoidal curves. Include replicates (n ≥ 6) and report 95% confidence intervals for EC₅₀/IC₅₀ values .

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